![molecular formula C17H25N3O3S2 B4763229 3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4763229.png)
3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide
Overview
Description
3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide, also known as MS-PPOH, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids.
Mechanism of Action
3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide acts as a competitive inhibitor of sEH, binding to the active site of the enzyme and preventing the hydrolysis of EETs. This leads to an accumulation of EETs, which can then exert their biological effects. The mechanism of action of 3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been studied in detail using biochemical and structural approaches, and several crystal structures of the inhibitor bound to sEH have been reported.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide are mainly mediated by the increase in the levels of EETs. EETs have been shown to have anti-inflammatory, vasodilatory, and cardioprotective effects, and their levels are decreased in several disease models. Inhibition of sEH by 3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide leads to an increase in the levels of EETs, which can then exert their beneficial effects. 3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been shown to have protective effects in several disease models, including hypertension, diabetes, inflammation, and ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide in lab experiments include its potency and selectivity for sEH, its ability to increase the levels of EETs, and its well-established mechanism of action. However, there are also some limitations associated with the use of 3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide, including its potential toxicity, its limited solubility in aqueous solutions, and its high cost.
Future Directions
There are several future directions for the use of 3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide in scientific research. One area of interest is the development of more potent and selective sEH inhibitors, which could have even greater therapeutic potential. Another direction is the investigation of the role of sEH and EETs in other disease models, such as cancer and neurodegenerative diseases. Finally, the development of new formulations and delivery methods for 3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide could improve its solubility and bioavailability, making it more suitable for clinical applications.
Scientific Research Applications
3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been extensively used in scientific research to study the role of sEH in various physiological and pathological conditions. sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory, vasodilatory, and cardioprotective properties. Inhibition of sEH by 3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide leads to an increase in the levels of EETs, which has been shown to have beneficial effects in several disease models, including hypertension, diabetes, inflammation, and ischemia-reperfusion injury.
properties
IUPAC Name |
3-methyl-N-(4-morpholin-4-ylsulfonylphenyl)piperidine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S2/c1-14-3-2-8-19(13-14)17(24)18-15-4-6-16(7-5-15)25(21,22)20-9-11-23-12-10-20/h4-7,14H,2-3,8-13H2,1H3,(H,18,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJIMQXXDFRVNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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